molecular formula C2HF2N B1347018 Difluoroacetonitrile CAS No. 359-12-6

Difluoroacetonitrile

Cat. No.: B1347018
CAS No.: 359-12-6
M. Wt: 77.03 g/mol
InChI Key: DQFXLCKTFSDWHB-UHFFFAOYSA-N
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Description

Difluoroacetonitrile is an organic compound with the molecular formula C2HF2N. It is a fluorinated nitrile, characterized by the presence of two fluorine atoms attached to the carbon adjacent to the nitrile group. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

Difluoroacetonitrile plays a significant role in biochemical reactions. It is believed to function as an inhibitor of certain enzymes or as a substrate for others . The compound interacts with various biomolecules, including enzymes and proteins, potentially acting as an antioxidant . These interactions are crucial for understanding the biochemical pathways in which this compound is involved.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and potential changes in metabolic flux . These effects are essential for understanding how this compound can be used in biochemical research and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may function as an enzyme inhibitor or substrate, affecting enzyme activity and gene expression . The compound’s binding interactions with biomolecules are critical for its biochemical activity and potential therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies . Long-term effects on cellular function and potential degradation products must be monitored to ensure accurate experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are important for its biochemical activity and potential therapeutic effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Difluoroacetonitrile can be synthesized through the reaction of halogenodifluoromethane with a source of cyanide anions in an alkaline medium. The general reaction involves the following steps:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves:

Chemical Reactions Analysis

Types of Reactions: Difluoroacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles, leading to the formation of imines or amines.

    Hydrolysis: this compound can be hydrolyzed to produce difluoroacetic acid.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Addition: Reagents like ammonia or primary amines in the presence of catalysts.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Products: Compounds where fluorine atoms are replaced by other functional groups.

    Addition Products: Imines or amines derived from the nitrile group.

    Hydrolysis Products: Difluoroacetic acid and its derivatives.

Scientific Research Applications

Difluoroacetonitrile has diverse applications in scientific research, including:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

2,2-difluoroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF2N/c3-2(4)1-5/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFXLCKTFSDWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189458
Record name Acetonitrile, difluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-12-6
Record name Acetonitrile, difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, difluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, difluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoroacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic data available for Difluoroacetonitrile?

A1: this compound (C2HF2N) is a simple organic compound. Its structure consists of a methyl group (CH3) where two hydrogen atoms are substituted by fluorine atoms, forming a difluoromethyl group (CHF2) connected to a nitrile group (C≡N).

Q2: How does the presence of fluorine atoms influence the properties of this compound?

A2: Fluorine is highly electronegative. In this compound, the fluorine atoms withdraw electron density from the nitrile group (CN). [] This electron withdrawal has a significant impact on its physical and chemical properties. For instance, it influences the molecule's dipole moment and its reactivity in chemical reactions.

Q3: Can you elaborate on the insights gained from the rotational Zeeman effect study on this compound?

A3: The rotational Zeeman effect study provided valuable information about the magnetic properties of this compound. [] By analyzing the anisotropies in the molecular magnetic susceptibility tensor, researchers were able to derive the magnetic susceptibility tensor of the nitrile group.

Q4: What is the significance of Palladium Fluoroenolate complexes in the context of this compound?

A4: Palladium Fluoroenolate complexes are relevant to cross-coupling reactions involving this compound. [] Researchers successfully synthesized and characterized a series of C-bound arylpalladium fluoroenolate complexes derived from this compound. [] These complexes underwent reductive elimination, demonstrating the potential of this compound as a building block in palladium-catalyzed cross-coupling reactions.

Q5: Are there any studies focusing on the synthesis of this compound?

A5: Yes, several studies have explored different synthetic routes for this compound and related compounds. For instance, researchers have investigated the syntheses of (Difluoroamino)this compound, syn-fluoro(fluoroimino)acetonitrile, and syn-3,3,3-trifluoro-2-(fluoroimino)propanenitrile. [] These studies often involve reactions with chlorine fluoride and explore the formation of new perfluorinated diazenes.

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